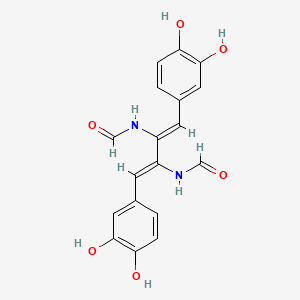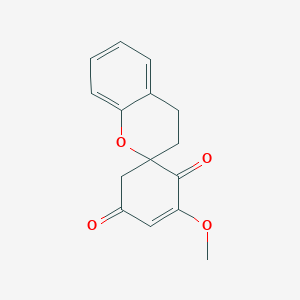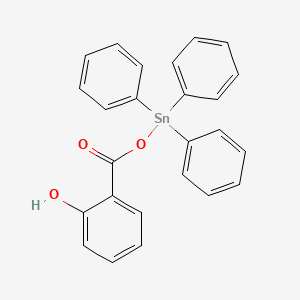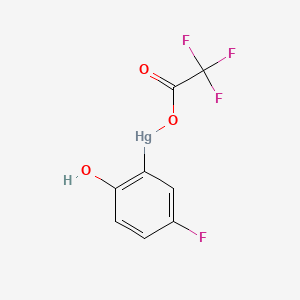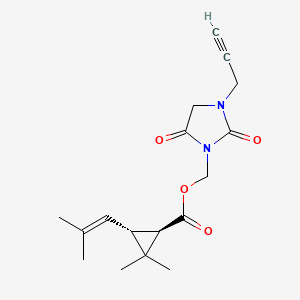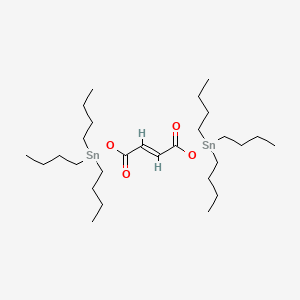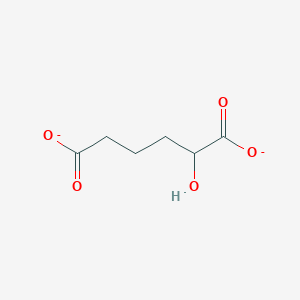
2-Hydroxyadipate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxyadipate(2-) is dicarboxylate anion of 2-hydroxyadipic acid; major species at pH 7.3. It is a conjugate base of a 2-hydroxyadipic acid.
Wissenschaftliche Forschungsanwendungen
1. Biocatalysis and Industrial Applications
2-Hydroxyadipate has been a focal point in biocatalysis research, especially in relation to its role in protein engineering. A study by Dang (2012) demonstrated the engineering of Saccharomyces cerevisiae homoisocitrate dehydrogenase to create a 2-hydroxyadipate dehydrogenase. This neoactivity yields chirally pure (R)-2-hydroxyadipic acid, a synthetic precursor to the industrially valuable adipic acid, which is used in pharmaceuticals and synthetic polymers (Dang, 2012).
2. Redox Flow Battery Development
The research by Yue et al. (2010) explored the hydroxylated-functionalization of carbon fibers using 2-hydroxyadipate for electrodes in all-vanadium redox flow batteries (VRFB). This method showed high activity toward the redox reactions of V(II)/V(III) and V(IV)/V(V), contributing to improved battery performance (Yue et al., 2010).
3. Metabolic Pathway Engineering
Sáez-Jiménez et al. (2022) investigated the metabolic pathways involving 2-hydroxyadipate. They engineered (R)-2-hydroxyglutarate dehydrogenase to improve the reduction of 2-oxoadipate to (R)-2-hydroxyadipate, which is key in producing adipic acid, an important chemical in industrial applications (Sáez-Jiménez et al., 2022).
4. Biomedical Applications
The work by Zhang et al. (2012) presents a novel approach in biomedical applications using hydroxyl functionalized polymers. They developed biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers, which are suitable for various biomedical applications due to their non-toxicity and degradability (Zhang et al., 2012).
5. Environmental Management
Hydroxyapatite, a material related to 2-hydroxyadipate, has shown potential in environmental management, especially in air, water, and soil pollution control. Ibrahim et al. (2020) highlighted its adsorption capacities, ion-exchange capability, and thermal stability, making it a valuable resource for environmental remediation (Ibrahim et al., 2020).
Eigenschaften
Produktname |
2-Hydroxyadipate(2-) |
|---|---|
Molekularformel |
C6H8O5-2 |
Molekulargewicht |
160.12 g/mol |
IUPAC-Name |
2-hydroxyhexanedioate |
InChI |
InChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)/p-2 |
InChI-Schlüssel |
OTTXIFWBPRRYOG-UHFFFAOYSA-L |
Kanonische SMILES |
C(CC(C(=O)[O-])O)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-dimethyl-4-[(E)-2-(3-methyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1258840.png)

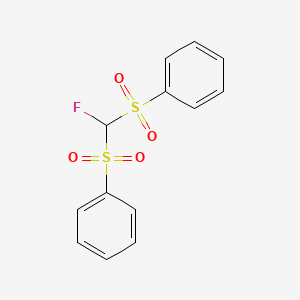
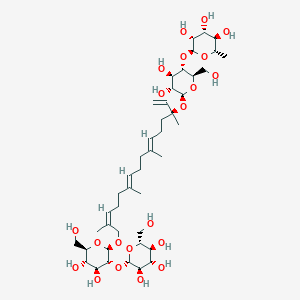
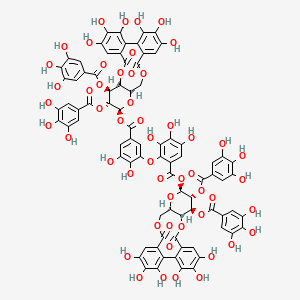

![{3-(3-chlorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1258852.png)
